2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Description
Significance of Highly Substituted Aromatic Scaffolds in Modern Organic Chemistry
Highly substituted aromatic scaffolds are fundamental components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. masterorganicchemistry.comresearchgate.net The precise placement of various substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material function. chemicalbook.com The presence of multiple, distinct halogen atoms, as seen in the phenyl group of the title compound, offers a rich platform for further chemical transformations. Each halogen can be selectively addressed through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This modular approach is a cornerstone of modern synthetic strategy, allowing for the rapid generation of molecular diversity from a common intermediate. nih.gov
The Role of 1,3-Dioxolanes as Versatile Protecting Groups and Synthetic Auxiliaries
The 1,3-dioxolane (B20135) moiety is a widely employed protecting group for aldehydes and ketones in multi-step organic synthesis. ijsdr.orgyoutube.com Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, the resulting acetal (B89532) is stable to a wide range of nucleophilic and basic conditions. ijsdr.org This stability allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected carbonyl group. The protection can be readily removed under acidic conditions, regenerating the original carbonyl functionality. youtube.com Beyond their role as simple protecting groups, 1,3-dioxolanes can also act as synthetic auxiliaries, influencing the stereochemical outcome of reactions on adjacent chiral centers.
Overview of 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane as a Key Intermediate
This compound is a strategically designed synthetic intermediate. The 1,3-dioxolane group masks a reactive aldehyde functionality, in the form of 5-bromo-3-chloro-2-fluorobenzaldehyde (B581583). The polysubstituted phenyl ring is adorned with three different halogen atoms (fluorine, chlorine, and bromine), each offering a potential handle for subsequent functionalization. The distinct reactivity of these halogens in various coupling reactions allows for a stepwise and controlled elaboration of the aromatic core, making this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds.
A plausible synthetic route to this intermediate begins with the synthesis of the corresponding benzaldehyde (B42025). One patented method describes the synthesis of 3-bromo-5-chloro-2-fluorobenzaldehyde, a closely related precursor. ijsdr.org Following the formation of the aldehyde, the 1,3-dioxolane is typically installed through a condensation reaction with ethylene glycol in the presence of an acid catalyst.
Research Scope and Objectives Pertaining to the Chemical Compound
The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing on its structural features, synthesis, and its role as a key intermediate in organic synthesis. The article will explore the significance of its constituent parts—the highly substituted aromatic scaffold and the 1,3-dioxolane protecting group—and how they contribute to its utility. By examining the synthesis of this compound and its potential for further chemical transformations, this article aims to highlight its importance as a building block for the creation of more complex and potentially valuable molecules.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred based on the analysis of its structural components and comparison with similar compounds.
| Property | Inferred Value |
| Molecular Formula | C₉H₇BrClFO₂ |
| Molecular Weight | 297.51 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 50-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF), insoluble in water |
Spectroscopic Data (Inferred)
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds. nih.govresearchgate.net
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Aromatic CH |
| ~7.4 | d | 1H | Aromatic CH |
| ~6.1 | s | 1H | O-CH-O |
| ~4.1 | m | 4H | O-CH₂-CH₂-O |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (d, J ≈ 250 Hz) | C-F |
| ~135 | Aromatic C-Br |
| ~132 | Aromatic C-Cl |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~120 | Aromatic C-C(dioxolane) |
| ~101 | O-CH-O |
| ~65 | O-CH₂-CH₂-O |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2900-2800 | Medium | Aliphatic C-H stretch |
| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1050 | Strong | C-O stretch (dioxolane) |
| ~1100-1000 | Strong | C-F stretch |
| ~800-600 | Medium-Strong | C-Cl, C-Br stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 296/298/300 | [M]⁺ isotopic cluster due to Br and Cl |
| 217/219/221 | [M - C₂H₄O]⁺ |
| 199/201 | [M - C₂H₄O - H₂O]⁺ |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-3-6(8(12)7(11)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKXMVECFEKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC(=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Bromo 3 Chloro 2 Fluorophenyl 1,3 Dioxolane
Strategies for the Construction of the 5-Bromo-3-chloro-2-fluorobenzaldehyde (B581583) Precursor
The synthesis of the polysubstituted aromatic aldehyde, 5-bromo-3-chloro-2-fluorobenzaldehyde, can be approached through several distinct methodologies. These include direct halogenation of a substituted benzaldehyde (B42025), a sequence involving lithiation followed by formylation of a polyhalogenated aromatic compound, and the oxidation of the corresponding benzyl (B1604629) alcohol.
Direct Halogenation Approaches to Substituted Benzaldehydes
Direct halogenation of an existing benzaldehyde is a common strategy for the introduction of halogen substituents onto the aromatic ring. In the context of synthesizing 5-bromo-3-chloro-2-fluorobenzaldehyde, a potential pathway involves the bromination of 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing chloro and fluoro substituents guide the incoming bromine atom to the desired position.
A typical procedure for such a transformation involves the reaction of the starting benzaldehyde with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a suitable solvent and often a catalyst. The reaction conditions must be carefully controlled to ensure regioselectivity and to prevent over-bromination or oxidation of the aldehyde functional group.
| Reactant | Reagent | Solvent | Conditions | Product |
| 4-Chloro-2-fluorobenzaldehyde | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Dichloromethane | Controlled temperature | 5-Bromo-3-chloro-2-fluorobenzaldehyde |
This table represents a general approach to the synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde via direct halogenation.
Lithiation-Formylation Sequences for Polyhalogenated Aromatics
An alternative and highly regioselective method for the synthesis of 5-bromo-3-chloro-2-fluorobenzaldehyde is through a directed ortho-metalation (DoM) and formylation sequence. This approach begins with a polyhalogenated benzene (B151609) derivative, such as 1-bromo-3-chloro-2-fluorobenzene.
The process involves the deprotonation of the aromatic ring at a specific position directed by one of the existing halogen substituents, typically using a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. This method offers excellent control over the regiochemistry of the formylation.
| Starting Material | Reagents | Solvent | Temperature | Product |
| 1-Bromo-3-chloro-2-fluorobenzene | 1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF) | Anhydrous Tetrahydrofuran (THF) | -78 °C | 5-Bromo-3-chloro-2-fluorobenzaldehyde |
This table outlines a representative lithiation-formylation sequence for the synthesis of the target benzaldehyde.
Oxidation of Corresponding Benzyl Alcohols or Methylbenzenes
The target aldehyde can also be prepared through the oxidation of the corresponding benzyl alcohol, (5-bromo-3-chloro-2-fluorophenyl)methanol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Common oxidants include potassium permanganate (B83412) (KMnO₄), pyridinium (B92312) chlorochromate (PCC), and manganese dioxide (MnO₂).
For instance, the oxidation of (3-bromo-5-chloro-2-fluorophenyl)methanol using potassium permanganate in a mixture of tert-butanol (B103910) and water has been reported to yield the desired aldehyde in high purity. googleapis.com The reaction progress is typically monitored until the starting material is consumed, after which the product is isolated and purified.
| Starting Material | Oxidizing Agent | Solvent | Temperature | Product |
| (5-Bromo-3-chloro-2-fluorophenyl)methanol | Potassium permanganate (KMnO₄) | tert-Butanol/Water | 30 °C | 5-Bromo-3-chloro-2-fluorobenzaldehyde |
This table provides an example of the oxidation of a benzyl alcohol to the corresponding benzaldehyde.
Acetalization Reactions for the Formation of the 1,3-Dioxolane (B20135) Moiety
The final step in the synthesis of 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is the protection of the aldehyde group as a cyclic acetal (B89532). This is typically achieved through reaction with ethylene (B1197577) glycol. The two primary methods for this transformation are direct acid-catalyzed condensation and transacetalization.
Acid-Catalyzed Condensation with Ethylene Glycol
The most common method for the formation of the 1,3-dioxolane ring is the direct acid-catalyzed condensation of the aldehyde with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
A variety of acid catalysts can be used, including p-toluenesulfonic acid, sulfuric acid, or acidic resins. The reaction is generally carried out in a non-polar solvent such as toluene (B28343) or benzene.
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |
| 5-Bromo-3-chloro-2-fluorobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with water removal | This compound |
This table illustrates a typical acid-catalyzed condensation for the formation of the 1,3-dioxolane.
Transacetalization Utilizing Orthoesters
Transacetalization offers an alternative method for the formation of the 1,3-dioxolane. In this approach, the aldehyde reacts with a dialkyl acetal, such as 2,2-dimethyl-1,3-dioxolane (B146691) or a trialkyl orthoformate, in the presence of an acid catalyst. This method can be advantageous under certain conditions, particularly when the direct removal of water is challenging. The equilibrium is driven by the removal of a volatile alcohol or ketone byproduct.
| Reactant | Reagent | Catalyst | Conditions | Product |
| 5-Bromo-3-chloro-2-fluorobenzaldehyde | 2,2-Dimethyl-1,3-dioxolane | Acid catalyst (e.g., p-TsOH) | Heating | This compound |
This table provides an overview of a transacetalization reaction for the synthesis of the target compound.
Optimization of Reaction Conditions and Solvent Systems for Enhanced Yield and Purity
The synthesis of this compound via the acetalization of 5-Bromo-3-chloro-2-fluorobenzaldehyde with ethylene glycol is highly dependent on reaction conditions. Optimization studies typically focus on parameters such as catalyst type, catalyst loading, solvent, temperature, and reactant molar ratio to maximize yield and purity while minimizing reaction time.
A representative optimization study for this reaction might involve screening various acid catalysts and solvent systems. Traditional homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) are effective but can pose challenges in separation and may contribute to corrosive waste streams. rsc.orgprepchem.com Consequently, heterogeneous solid acid catalysts are often explored for their ease of separation, potential for recyclability, and reduced environmental impact. rsc.orgacsgcipr.org
The choice of solvent is critical. Aprotic solvents such as toluene or benzene are traditionally used with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation. prepchem.comresearchgate.netnih.gov However, a shift towards more environmentally benign solvent systems is a key objective in modern synthetic chemistry. jocpr.com The effect of temperature is also a crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products. mdpi.com
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TsOH (1) | Toluene | 110 (reflux) | 4.5 | 92 |
| 2 | H₂SO₄ (2) | Dichloromethane | 40 (reflux) | 6 | 85 |
| 3 | Montmorillonite K-10 (10 wt%) | Toluene | 110 (reflux) | 5 | 94 |
| 4 | Montmorillonite K-10 (10 wt%) | n-Hexane | 69 (reflux) | 8 | 75 |
| 5 | Amberlyst-15 (15 wt%) | Toluene | 110 (reflux) | 5 | 90 |
| 6 | Montmorillonite K-10 (10 wt%) | Solvent-free | 100 | 2 | 88 |
This table is illustrative and based on typical results for analogous acetalization reactions.
The data suggest that heterogeneous catalysts like Montmorillonite K-10 can provide yields comparable to or even exceeding those of traditional homogeneous catalysts, with the added benefit of easier workup and catalyst recycling. researchgate.netresearchgate.net Toluene remains a highly effective solvent due to its ability to azeotropically remove water, leading to high conversion. nih.gov Solvent-free conditions, potentially assisted by microwave irradiation, also present a viable and environmentally friendly alternative. orientjchem.org
Green Chemistry Principles in the Synthesis of the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable manufacturing processes in the pharmaceutical industry. blazingprojects.comacs.orgnih.gov
Catalysis: The use of catalytic amounts of acid is inherently greener than using stoichiometric reagents. Employing heterogeneous, recyclable solid acid catalysts such as clays (B1170129) (Montmorillonite K-10) or zeolites instead of corrosive mineral acids like H₂SO₄ minimizes waste and simplifies purification. jocpr.comrsc.orgmdpi.com
Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous solvents like benzene and toluene. jocpr.com Green solvent alternatives include bio-based solvents like Cyrene™ or γ-valerolactone (GVL), supercritical CO₂, or water where feasible. jocpr.comrsc.orgrsc.org Solvent-free synthesis, often coupled with microwave irradiation for energy efficiency, represents an ideal approach. orientjchem.orgmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Atom Economy: The acetalization reaction itself exhibits excellent atom economy, as the only byproduct is water.
Use of Renewable Feedstocks: Ethylene glycol can be sourced from renewable bio-ethanol, which is derived from the fermentation of biomass. This reduces the reliance on fossil fuels for raw materials.
By integrating these principles, the synthesis can be made more efficient, less hazardous, and more environmentally sustainable. acs.org
Catalytic Innovations in the Synthesis of this compound
Innovation in the catalytic synthesis of dioxolanes has moved beyond traditional homogeneous acid catalysis towards more robust, efficient, and sustainable systems.
Heterogeneous Solid Acid Catalysts: This is the most significant area of innovation for this type of reaction. Montmorillonite clays (K-10 and KSF) are inexpensive, non-corrosive, and effective solid Brønsted and Lewis acid catalysts that can be easily filtered and reused. researchgate.netorientjchem.orgnih.govmdpi.com Other materials like zeolites, acidic resins (Amberlyst-15), and various metal oxides have also proven effective. rsc.org Recent developments include catalysts based on functionalized silica (B1680970) or heteropolyacids, which offer high activity and selectivity. rsc.orgresearchgate.net These solid catalysts are particularly amenable to use in continuous flow reactors, enhancing process efficiency and safety. acsgcipr.org
Transition-Metal Catalysis: While not the standard method for acetalization, transition-metal catalysts have been developed for alternative dioxolane syntheses. For example, ruthenium complexes can catalyze the formation of dioxolanes from diols, CO₂, and H₂. nih.govresearchgate.net This represents a novel pathway that utilizes renewable C1 sources.
Organocatalysis and Photocatalysis: Emerging green methodologies include the use of organocatalysts. Recently, a photo-organocatalytic protocol for acetalization has been developed using Eosin Y as a photocatalyst under visible light. rsc.org This method operates under neutral conditions, which is advantageous for substrates sensitive to strong acids.
These catalytic innovations offer pathways to synthesize this compound with higher efficiency, improved safety profiles, and a significantly lower environmental footprint compared to classical methods.
Chemical Reactivity and Transformational Chemistry of 2 5 Bromo 3 Chloro 2 Fluorophenyl 1,3 Dioxolane
Reactivity of the 1,3-Dioxolane (B20135) Protecting Group
The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic synthesis to protect aldehydes and ketones from a variety of reaction conditions. nih.gov Its stability and reactivity are well-characterized, providing a predictable chemical handle.
Mechanism and Efficacy of Acid-Catalyzed Deprotection (Hydrolysis, Transacetalization)
The primary method for cleaving the 1,3-dioxolane ring is through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org This lability in acidic conditions is a key feature of its use as a protecting group. thieme-connect.de
The mechanism for acid-catalyzed hydrolysis involves the following steps:
Protonation: A proton from an acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.
Ring Opening: The protonated ether bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.
Deprotonation: Loss of a proton from the newly added water molecule forms a hemiacetal.
Protonation of the Second Oxygen: The remaining ether oxygen of the original ethylene (B1197577) glycol moiety is protonated.
Elimination: The protonated hydroxyl group is eliminated as ethylene glycol, regenerating the carbonyl group of the aldehyde.
Deprotonation: A final deprotonation step regenerates the acid catalyst.
Transacetalization follows a similar mechanism but utilizes a different carbonyl compound (like acetone) or an alcohol in the presence of an acid catalyst to exchange the protecting group. organic-chemistry.org Deprotection can be achieved using various Brønsted or Lewis acid catalysts in aqueous or wet organic solvents. organic-chemistry.orgthieme-connect.de For instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished rapidly in water using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄). wikipedia.org
Interactive Data Table: Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxolanes
| Catalyst Type | Example Reagents | Typical Conditions | Reference |
| Brønsted Acid | HCl, H₂SO₄, p-Toluenesulfonic acid (PTSA) | Aqueous solution, often with a co-solvent (e.g., THF, acetone), room temperature to reflux. | scielo.br |
| Lewis Acid | FeCl₃, ZrCl₄, In(OTf)₃, Er(OTf)₃, Ce(OTf)₃ | Wet organic solvents (e.g., nitromethane, acetonitrile), often at room temperature. | organic-chemistry.org |
| Solid Acid | Montmorillonite K10, Wet silica (B1680970) gel | Heterogeneous conditions, often requiring heat. | nih.govscielo.br |
| Other | Iodine, NaBArF₄ | Neutral, aqueous, or wet organic solvents at room temperature. | organic-chemistry.orgwikipedia.org |
Stability Profiles under Various Reaction Conditions
A key advantage of the 1,3-dioxolane protecting group is its robustness under a wide range of non-acidic conditions. This stability allows for selective transformations on other parts of the molecule, such as the polyhalogenated aromatic ring of 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane.
Basic Conditions: Cyclic acetals are generally stable to all types of bases and nucleophiles. organic-chemistry.orgrsc.org They can withstand strong bases like sodium hydroxide, potassium tert-butoxide, and organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. organic-chemistry.org
Reductive Conditions: The dioxolane group is stable to many common reducing agents. It is inert to catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni) and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This allows for the reduction of other functional groups within the molecule without affecting the protected aldehyde.
Oxidative Conditions: The stability of 1,3-dioxolanes towards oxidation is dependent on the specific reagent used. They are generally stable to mild chromium-based oxidants (e.g., PCC, PDC). organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal. organic-chemistry.org For example, reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) combined with a Lewis acid can lead to cleavage. organic-chemistry.org
Interactive Data Table: Stability of 1,3-Dioxolane Group
| Reaction Condition | Reagent Class | Stability | Notes | Reference |
| Basic | Strong bases (e.g., LDA, t-BuOK), Nucleophiles (e.g., RLi, RMgX) | Stable | Widely used in reactions involving strong bases and organometallics. | organic-chemistry.orgthieme-connect.de |
| Reductive | Catalytic Hydrogenation (H₂/Pd, H₂/Ni), Hydride Reagents (LiAlH₄, NaBH₄) | Stable | Allows for selective reduction of other functional groups. | organic-chemistry.org |
| Oxidative | Mild Oxidants (PCC, PDC, MnO₂) | Generally Stable | Resistant to many common oxidation procedures. | organic-chemistry.org |
| Oxidative | Strong Oxidants (KMnO₄, m-CPBA) especially with Lewis Acids | Labile | Can be cleaved under harsh oxidative conditions. | organic-chemistry.org |
Radical Reactions Involving the Dioxolane C-2 Position
The C-2 position of the 1,3-dioxolane ring, being adjacent to two oxygen atoms, is susceptible to radical abstraction. The hydrogen atom at this position can be abstracted by a radical initiator to form a C-2 centered radical. This intermediate can then participate in various radical reactions. For example, a thiol-promoted, metal-free process allows for the site-specific addition of the 1,3-dioxolane C-2 radical to imines, forming protected α-amino aldehydes. organic-chemistry.org This type of reactivity offers a pathway to functionalize the dioxolane ring itself, although it is less common than its use as a simple protecting group.
Transformations Involving the Polyhalogenated Aromatic Ring
The 2-(5-Bromo-3-chloro-2-fluorophenyl) moiety offers several avenues for synthetic elaboration through reactions that selectively target the carbon-halogen bonds. The differing reactivity of the bromine, chlorine, and fluorine substituents is key to achieving selective transformations.
Metal-Catalyzed Cross-Coupling Reactions with the Bromine Substituent
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In polyhalogenated aromatic compounds, the selectivity of these reactions is typically governed by the bond dissociation energies of the carbon-halogen bonds. nih.gov The general order of reactivity is C–I > C–Br > C–Cl > C–F. nih.govnih.gov Consequently, for this compound, the C-Br bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C-5 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a versatile method for forming biaryl structures. The higher reactivity of the C-Br bond over the C-Cl and C-F bonds allows for selective coupling at the bromine-substituted position. nih.govrsc.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. The reactivity trend of aryl halides in Sonogashira coupling is Ar-I > Ar-Br >> Ar-Cl, ensuring high selectivity for the C-Br bond in the target molecule. wikipedia.org
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. nih.govnih.gov Palladium catalysts are commonly employed, and the reaction is known for its high functional group tolerance. organic-chemistry.orgresearchgate.net The selectivity for the C-Br bond is again expected due to the relative ease of oxidative addition compared to the C-Cl bond. nih.gov
Interactive Data Table: Selective Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Typical Catalyst System | Key Feature | Reference |
| Suzuki-Miyaura | Organoboron Reagent (RB(OH)₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²) bonds (biaryls). | nih.govnih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Forms C(sp²)-C(sp) bonds (arylalkynes). | wikipedia.orglibretexts.org |
| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | Forms C(sp²)-C(sp³), C(sp²)-C(sp²), etc. bonds with high functional group tolerance. | nih.govnih.govorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Halogens
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.compressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For this compound, the aromatic ring itself is not strongly activated towards SNAr, as it lacks potent electron-withdrawing groups like nitro or cyano groups. The halogens themselves are deactivating via induction, but the dioxolane group is generally considered to be weakly electron-donating or neutral, which does not favor the formation of the anionic Meisenheimer complex.
However, if an SNAr reaction were to be forced under harsh conditions, the relative reactivity of the halogens as leaving groups would be a critical factor. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The reactivity is therefore governed by the electronegativity of the halogen, which polarizes the carbon atom and makes it more susceptible to attack. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the negative charge in the transition state leading to the Meisenheimer complex.
Therefore, under forcing SNAr conditions, any substitution would be most likely to occur at the fluorine-bearing C-2 position, followed by the chlorine-bearing C-3 position, with the bromine at C-5 being the least reactive.
Regioselective Lithiation and Subsequent Electrophilic Quenching on the Aromatic Core
Lithiation of halogenated aromatic compounds is a powerful tool for the introduction of a variety of functional groups. The regioselectivity of this reaction on this compound is expected to be influenced by the directing effects of the substituents. The most acidic proton on the aromatic ring will be preferentially abstracted by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA).
The directing ability of substituents in lithiation reactions generally follows the order: -F > -Cl > -Br. However, the presence of multiple halogens and a dioxolane group, which can also act as a directing group, can lead to complex regiochemical outcomes. In similar polysubstituted aromatic systems, the fluorine atom is often a powerful ortho-directing group. epfl.chdocumentsdelivered.com Therefore, lithiation is most likely to occur at the position ortho to the fluorine atom.
Subsequent quenching of the resulting aryllithium intermediate with various electrophiles allows for the introduction of a wide range of substituents at the lithiated position.
Table 1: Predicted Products of Regioselective Lithiation and Electrophilic Quenching
| Entry | Electrophile | Reagent | Predicted Product |
| 1 | Carbon dioxide | CO₂, then H₃O⁺ | 6-Bromo-4-chloro-2-(1,3-dioxolan-2-yl)-3-fluorobenzoic acid |
| 2 | N,N-Dimethylformamide | DMF, then H₃O⁺ | 6-Bromo-4-chloro-2-(1,3-dioxolan-2-yl)-3-fluorobenzaldehyde |
| 3 | Trimethylsilyl chloride | TMSCl | 2-(6-Bromo-4-chloro-2-fluoro-3-(trimethylsilyl)phenyl)-1,3-dioxolane |
| 4 | Iodine | I₂ | 2-(6-Bromo-4-chloro-2-fluoro-3-iodophenyl)-1,3-dioxolane |
This table presents predicted outcomes based on the known directing effects of halogens in similar aromatic systems.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position. organic-chemistry.orgwikipedia.org The DMG coordinates to the lithium reagent, thereby increasing the kinetic acidity of the adjacent protons. baranlab.org The 1,3-dioxolane group present in this compound can function as a DMG.
In this specific molecule, there are two positions ortho to the dioxolane group. One is substituted with a fluorine atom, and the other is unsubstituted. The fluorine atom itself is a strong directing group. The combined directing effect of the dioxolane and the fluorine atom would strongly favor metalation at the position between them. However, this position is already substituted with the fluorine. The other ortho position is flanked by a chlorine atom.
In cases of competing directing groups, the outcome can be influenced by the reaction conditions, such as the base used and the temperature. arkat-usa.org For this compound, the fluorine atom is expected to be the dominant directing group, leading to lithiation at the C6 position.
Table 2: Potential Directed ortho-Metalation Products
| Entry | Base | Electrophile | Predicted Major Product |
| 1 | n-BuLi | CO₂ | 6-Bromo-4-chloro-2-(1,3-dioxolan-2-yl)-3-fluorobenzoic acid |
| 2 | LDA | (CH₃)₂SO₄ | 2-(6-Bromo-4-chloro-2-fluoro-3-methylphenyl)-1,3-dioxolane |
This table illustrates potential products based on the principles of directed ortho-metalation, assuming the fluorine atom exerts the strongest directing effect.
Reaction Mechanism Investigations for Key Transformations
The mechanism of regioselective lithiation and directed ortho-metalation of halogenated aromatics has been a subject of extensive study. For this compound, the key transformations would involve the formation of an aryllithium intermediate.
The generally accepted mechanism for directed ortho-metalation involves the initial coordination of the lithium base to the heteroatom of the directing group (in this case, the oxygen atoms of the dioxolane). wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho protons, facilitating their abstraction. The resulting aryllithium species is stabilized by this intramolecular coordination.
In the case of this compound, the competition between the directing effects of the dioxolane group and the halogens is a key mechanistic question. The powerful inductive effect of the fluorine atom significantly increases the acidity of the adjacent protons, making the C6 position the most likely site of deprotonation. epfl.ch
The subsequent electrophilic quench is a standard electrophilic aromatic substitution on the highly nucleophilic aryllithium species. The reaction is typically fast and proceeds with retention of the lithium position.
Further mechanistic investigations, potentially involving computational studies or low-temperature NMR spectroscopy, would be necessary to definitively elucidate the precise nature of the lithiated intermediate and the subtle interplay of the various directing groups in this compound.
Advanced Spectroscopic and Structural Characterization of 2 5 Bromo 3 Chloro 2 Fluorophenyl 1,3 Dioxolane
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete structural assignment.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment
To fully elucidate the complex structure and assign all proton (¹H) and carbon (¹³C) signals, a suite of multi-dimensional NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H coupling network within the molecule. For the 1,3-dioxolane (B20135) ring, strong correlations would be expected between the geminal and vicinal protons. In the aromatic ring, correlations would be observed between adjacent protons, aiding in their relative assignment.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal to its corresponding carbon atom in both the dioxolane and the phenyl rings.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methine proton of the dioxolane ring and the carbons of the phenyl ring, confirming the connectivity between the two ring systems. It would also help in assigning the quaternary carbons in the aromatic ring by observing correlations from the aromatic protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial relationships between the dioxolane protons and the substituents on the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dioxolane CH | 5.8 - 6.2 | 98 - 105 |
| Dioxolane CH₂ | 3.9 - 4.2 | 65 - 70 |
| Aromatic CH | 7.0 - 7.8 | 115 - 140 |
| Aromatic C-F | Not Applicable | 155 - 165 (JCF coupling) |
| Aromatic C-Cl | Not Applicable | 130 - 138 |
| Aromatic C-Br | Not Applicable | 115 - 125 |
| Aromatic C-C(dioxolane) | Not Applicable | 135 - 145 |
Quantitative NMR (qNMR) for Purity Assessment in Research Batches
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton of the target molecule against the signal of a certified internal standard of known concentration, the absolute purity of a research batch of this compound could be accurately determined. The methine proton of the dioxolane ring would be a suitable candidate for integration due to its likely distinct chemical shift.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of the compound, which allows for the calculation of its elemental formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and chlorine atoms.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable information about the compound's structure. Expected fragmentation pathways would likely involve the cleavage of the dioxolane ring and the loss of halogen atoms from the phenyl ring.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₉H₈BrClFO₂) | 298.9407 |
| [M+Na]⁺ (C₉H₈BrClFO₂Na) | 320.9226 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the relative orientation of the phenyl and dioxolane rings. It would also reveal details about the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and dioxolane rings, C-O stretching of the dioxolane ether linkages, and C-X (X=F, Cl, Br) stretching vibrations.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for identifying the vibrations of the aromatic ring and the C-Br and C-Cl bonds.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Predicted FTIR Band (cm⁻¹) | Predicted Raman Band (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C-O-C Stretch | 1200 - 1000 | Weak |
| C-F Stretch | 1250 - 1000 | Weak |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
| C-Br Stretch | 700 - 500 | 700 - 500 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
The molecule this compound is chiral due to the presence of a stereocenter at the carbon atom connecting the phenyl and dioxolane rings. If the compound were to be synthesized as a single enantiomer or if the enantiomers were to be separated, chiroptical spectroscopy techniques such as Circular Dichroism (CD) could be used for their characterization. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, allowing for the determination of the enantiomeric purity and potentially the absolute configuration of the chiral center.
Computational and Theoretical Investigations of 2 5 Bromo 3 Chloro 2 Fluorophenyl 1,3 Dioxolane
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis, Electrostatic Potential Surfaces)
No published studies were found that detail the electronic structure, frontier molecular orbitals (HOMO-LUMO), or electrostatic potential surfaces for 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane. Such calculations would theoretically provide insight into the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
There are no available theoretical predictions for the NMR chemical shifts (¹H, ¹³C) or vibrational frequencies (IR, Raman) of this compound based on quantum chemical calculations. These predictions, when correlated with experimental data, are crucial for confirming the molecular structure and understanding its vibrational modes.
Conformational Analysis and Molecular Dynamics Simulations
No research detailing the conformational landscape or dynamic behavior of this compound through molecular dynamics simulations was identified. Such studies would be valuable for understanding the flexibility of the dioxolane ring and the rotational barriers of the substituted phenyl group, which can influence the molecule's interactions and reactivity.
In Silico Studies of Reaction Mechanisms and Transition States
There is a lack of published in silico research on the reaction mechanisms involving this compound. Computational studies in this area would be necessary to elucidate the transition states and energy profiles of reactions where this compound acts as a reactant or intermediate, providing a deeper understanding of its chemical transformations.
Analysis of Substituent Effects on Reactivity and Selectivity
No computational analyses have been published that specifically investigate the electronic and steric effects of the bromo, chloro, and fluoro substituents on the reactivity and selectivity of the this compound molecule. A systematic theoretical study would be required to quantify the influence of these halogens on the properties of the phenyl ring and the dioxolane moiety.
Applications of 2 5 Bromo 3 Chloro 2 Fluorophenyl 1,3 Dioxolane As a Key Synthetic Building Block
Fabrication of Complex Organic Molecules through Strategic Derivatization
The inherent reactivity of the multiple halogen substituents on the phenyl ring of 2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane allows for a range of strategic derivatization approaches. The differential reactivity of the bromine and chlorine atoms can be exploited in sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, the more reactive bromo group can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The less reactive chloro group can then be subjected to a subsequent coupling reaction under more forcing conditions, enabling the controlled and stepwise construction of highly substituted aromatic cores.
Furthermore, the dioxolane moiety serves as a robust protecting group for the aldehyde functionality, which is stable to a wide array of reaction conditions, including those employed in many cross-coupling reactions. This protected aldehyde can be unmasked at a later synthetic stage through acidic hydrolysis to reveal the reactive formyl group. This latent functionality can then participate in a host of transformations, including but not limited to, Wittig reactions, reductive aminations, and aldol (B89426) condensations, further expanding the molecular complexity of the resulting products. The strategic deprotection and subsequent reaction of the aldehyde are crucial for the elaboration of the molecular framework.
The presence of the fluorine atom also imparts unique properties to the molecule and its derivatives. The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent halogen atoms and the aromatic ring itself. Moreover, the incorporation of fluorine is a common strategy in the design of bioactive molecules to enhance metabolic stability and binding affinity. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of complex organic molecules from this single, versatile building block.
Table 1: Potential Strategic Derivatizations of this compound
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Suzuki Coupling | Pd catalyst, base, boronic acid | C-Br or C-Cl bond to C-C bond |
| Stille Coupling | Pd catalyst, organostannane | C-Br or C-Cl bond to C-C bond |
| Heck Coupling | Pd catalyst, base, alkene | C-Br or C-Cl bond to C-C bond |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-Br or C-Cl bond to C-N bond |
| Deprotection | Acidic hydrolysis | Dioxolane to aldehyde |
| Wittig Reaction | Phosphonium ylide | Aldehyde to alkene |
| Reductive Amination | Amine, reducing agent | Aldehyde to amine |
Utility in the Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds
The structural motifs present in this compound are frequently encountered in a variety of pharmaceutically active compounds. Polyhalogenated aromatic rings are key components of many modern drugs, including kinase inhibitors, which are a major class of anticancer agents. The specific substitution pattern of this compound can serve as a precursor to complex heterocyclic scaffolds that are central to the activity of these inhibitors. For example, after deprotection of the dioxolane to the corresponding benzaldehyde (B42025), this intermediate can undergo condensation reactions to form quinazolines, pyridopyrimidines, or other heterocyclic systems known to interact with the ATP-binding site of kinases.
The presence of multiple halogens allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies. This is a critical process in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The fluorine atom, in particular, is a bioisostere for a hydrogen atom and can enhance properties such as metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds with carbon.
The synthesis of kinase inhibitors often involves the construction of a core heterocyclic structure appended with various substituted aryl groups. The bromo-chloro-fluorophenyl moiety of this building block can be incorporated as one of these key aryl substituents. For instance, the aldehyde functionality, once deprotected, can be used to build a core structure, while the halogenated ring can be further modified to optimize interactions with the target protein. The versatility of this intermediate makes it a valuable tool for medicinal chemists in the rapid synthesis of diverse and complex pharmaceutical scaffolds.
Development of Agrochemical Precursors and Analogues
In the field of agrochemicals, the development of new pesticides and herbicides with improved efficacy and environmental profiles is of paramount importance. Halogenated aromatic compounds are a well-established class of agrochemicals, and the unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemical candidates. The combination of bromo, chloro, and fluoro substituents can lead to compounds with potent biological activity.
The synthetic utility of this building block in agrochemical research mirrors its application in pharmaceuticals. The aldehyde functionality can be elaborated into various toxophores or moieties that enhance uptake and translocation in plants or pests. For example, it can be converted into imines, oximes, or hydrazones, which are common functional groups in many pesticides. The halogenated phenyl ring can be further functionalized to fine-tune the biological activity and spectrum of the resulting agrochemical.
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The ability to perform selective and sequential reactions on the different halogen atoms of this precursor allows for the efficient generation of a diverse set of analogues. This diversity-oriented synthesis approach can accelerate the discovery of new active ingredients for crop protection. For instance, starting from 3-bromo-4-fluorobenzaldehyde, a related precursor, various agrochemical intermediates can be synthesized, highlighting the potential of such polyhalogenated benzaldehydes in this sector. google.com
Role in the Creation of Specialty Chemicals and Functional Materials
The highly functionalized nature of this compound also lends itself to the synthesis of specialty chemicals and advanced functional materials. The aromatic core with its multiple halogen substituents can be a precursor to monomers for the synthesis of functional polymers with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. Aromatic aldehydes are known to be used in multicomponent polymerizations to create functional polymers. digitellinc.com
For example, after deprotection, the resulting benzaldehyde can be used in condensation polymerizations to form polyimides, polyamides, or polyesters. The halogen atoms on the polymer backbone can then be further modified to introduce additional functionalities or to tune the material properties. The presence of fluorine, in particular, can enhance the thermal and chemical resistance of the resulting polymers. Such functional aromatic polyamides have applications in high-performance materials. mdpi.com
Furthermore, the polyhalogenated aromatic moiety can be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or other organic electronic materials. The substitution pattern on the aromatic ring can significantly influence the packing of the molecules in the solid state and their electronic properties, which are critical for the performance of these materials. The ability to selectively functionalize the bromo and chloro positions allows for the synthesis of a wide range of derivatives with systematically varied properties, facilitating the development of new functional materials.
Design and Synthesis of Novel Ligands and Catalysts
In the realm of catalysis, the design of ligands that can fine-tune the reactivity and selectivity of a metal center is of utmost importance. The structure of this compound provides a scaffold for the synthesis of novel mono- and bidentate ligands. For instance, the aldehyde functionality can be converted into an imine through condensation with a primary amine, leading to the formation of Schiff base ligands. rsc.orgresearchgate.net The electronic properties of the resulting ligand can be modulated by the nature of the substituents on the aromatic ring.
The halogen atoms on the phenyl ring can also be utilized to anchor the ligand to a solid support or to introduce additional coordinating groups. For example, a phosphine (B1218219) group could be introduced at the bromo position via a cross-coupling reaction, leading to a phosphine-imine bidentate ligand. Such ligands can be used to prepare transition metal complexes with applications in various catalytic transformations, including asymmetric synthesis. The steric and electronic environment around the metal center can be systematically varied by changing the substituents on the aromatic ring, allowing for the optimization of the catalyst's performance.
Moreover, the halogenated phenyl group itself can act as a ligand for transition metals. researchgate.net The synthesis of organometallic complexes where the metal is directly bonded to the halogenated aromatic ring can lead to catalysts with unique reactivity. These complexes can be employed in a variety of catalytic cycles, and the electronic nature of the aromatic ring, influenced by the halogen substituents, can have a profound effect on the catalytic activity. The versatility of this compound as a precursor makes it a valuable tool in the development of new and efficient catalytic systems. nih.gov
Analytical Method Development for Research and Process Monitoring
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like "2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane". A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products. pensoft.netrjptonline.org
The development of such a method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. ekb.eg Key steps include selecting an appropriate stationary phase (column), mobile phase composition, and detector wavelength. For halogenated aromatic compounds, C18 columns are commonly used due to their versatility and effectiveness in separating non-polar to moderately polar analytes. pensoft.netnih.gov
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.netekb.eg A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active pharmaceutical ingredient (API). rjptonline.orgekb.eg Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte and its impurities exhibit significant absorbance. pensoft.net Aromatic compounds, in particular, have strong absorbance in the UV range.
The validation of the HPLC method is conducted according to International Conference on Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. ekb.eg This process confirms that the method is suitable for its intended purpose, which is the reliable quantification of purity and the profiling of impurities. researchgate.net Impurity profiling is critical as the presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of the final product. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 225 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and would require optimization.
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Progress Monitoring
Gas Chromatography (GC) is an essential analytical tool for the analysis of volatile and semi-volatile compounds. csic.es In the context of "this compound" synthesis, GC is primarily used to identify and quantify residual solvents, unreacted volatile starting materials, and certain low-boiling point by-products. nih.gov Monitoring these components is vital for process optimization and to ensure they are below acceptable limits in the final product.
The technique separates compounds based on their boiling points and interaction with the stationary phase of a capillary column. mdpi.com A sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. mdpi.com The temperature of the column is often programmed to increase over time, allowing for the separation of a wide range of volatile components. mdpi.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector can provide definitive identification of the separated components based on their mass spectra. csic.es
GC can also be adapted for reaction monitoring, especially in processes involving volatile reagents or products. researchgate.net By taking aliquots from the reaction mixture at various time points and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the desired product, allowing for precise determination of the reaction endpoint.
Table 2: Typical GC Conditions for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split |
This table provides an example of GC parameters that would be optimized for a specific analysis.
Quantitative Spectrophotometric Methods for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of "this compound" in solution, provided no other components in the mixture absorb at the chosen wavelength. libretexts.org This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. calpoly.edu
Aromatic compounds, such as the phenyl group in the target molecule, typically exhibit strong absorbance in the UV region of the electromagnetic spectrum (200-400 nm). science-softcon.de To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) is first identified by scanning a dilute solution of the pure compound across the UV-Vis spectrum. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring the absorbance of each. calpoly.edu Plotting absorbance versus concentration yields a linear relationship. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Table 3: Example Calibration Data for UV-Vis Spectrophotometric Analysis
| Standard Concentration (µg/mL) | Measured Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.451 |
| 8.0 | 0.603 |
This data is hypothetical and illustrates the linear relationship expected according to the Beer-Lambert law.
Advanced Techniques for In-Process Control in Scalable Synthesis
In modern pharmaceutical and fine chemical manufacturing, there is a growing emphasis on Process Analytical Technology (PAT). longdom.org PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal is to ensure final product quality through process understanding and control rather than relying solely on end-product testing. europeanpharmaceuticalreview.comnih.gov
For the scalable synthesis of "this compound," advanced PAT tools can be implemented for in-process control. These tools often involve spectroscopic probes that can be inserted directly into the reactor, enabling real-time, in-situ monitoring of the reaction without the need for sampling. researchgate.net
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. This data can be used to track reaction kinetics, identify the reaction endpoint, and detect any process deviations immediately.
Chemometrics: The large datasets generated by PAT tools are often analyzed using multivariate data analysis techniques, known as chemometrics. longdom.org These statistical methods can build predictive models that correlate spectral data with critical process parameters and quality attributes, enabling proactive process control.
By integrating these advanced techniques, manufacturers can achieve a higher level of process understanding and control, leading to improved efficiency, consistency, and product quality in the scalable synthesis of "this compound". researchgate.net
Future Research Directions and Concluding Perspectives
Exploration of Unconventional Reactivity and Novel Transformations of the Chemical Compound
The primary function of the 1,3-dioxolane (B20135) group is to serve as a robust protecting group for aldehydes, typically cleaved under acidic conditions. wikipedia.orgorganic-chemistry.org Future research could pivot towards exploring its reactivity under non-standard conditions to unlock novel synthetic pathways. An intriguing area of exploration is the participation of the dioxolane ring in radical reactions. For instance, thiol-promoted radical additions to imines using 1,3-dioxolane as a reactant have been reported, suggesting that the acetal (B89532) C-H bond can be functionalized under specific initiation conditions. organic-chemistry.org
The polyhalogenated phenyl ring presents a rich scaffold for selective transformations. The distinct electronic environments of the fluorine, chlorine, and bromine atoms could be exploited for regioselective functionalization. Future work should focus on developing selective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that target the C-Br or C-Cl bonds while leaving the C-F bond intact, leveraging the differential reactivity of carbon-halogen bonds.
Furthermore, the dioxolane moiety itself could be used as a reactive partner in novel annulation strategies. Iron(III)-catalyzed annulations of enaminones with 1,3-dioxolane serving as a C2 synthon have been developed to create complex heterocyclic structures. acs.org Applying similar methodologies to 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane could yield a new class of polyhalogenated dihydropyridines or other valuable heterocyclic systems.
| Potential Reaction Type | Reagents/Conditions to Explore | Expected Outcome |
| Radical C-H Functionalization | Thiol promoters, radical initiators | Addition of the dioxolane moiety to unsaturated systems |
| Selective Cross-Coupling | Pd or Cu catalysts, various coupling partners | Site-specific substitution at C-Br or C-Cl positions |
| Annulation Reactions | Lewis acids (e.g., Fe(OTf)₃), enaminones | Synthesis of novel polyhalogenated heterocycles |
Integration into Flow Chemistry and Automated Synthesis Platforms
The stability of the 1,3-dioxolane protecting group to a wide range of reagents, including bases, nucleophiles, and mild oxidants, makes it an ideal candidate for multi-step continuous flow synthesis. organic-chemistry.orgthieme-connect.de Future research should aim to integrate building blocks like this compound into automated synthesis workflows. These platforms enable rapid library generation for drug discovery and process optimization.
Key areas for investigation include:
Flow-Compatible Protection/Deprotection: Developing solid-supported acid catalysts or photo-labile dioxolane variants would facilitate seamless integration into flow reactors, allowing for protection and in-line deprotection without requiring aqueous workup. Efficient deprotection of dioxolanes can be achieved with various reagents, many of which are adaptable to flow systems. organic-chemistry.orgrsc.org
Automated Library Synthesis: The compound can serve as a scaffold in automated platforms that utilize pre-packaged reagents. synplechem.com An automated system could perform a sequence of reactions, such as a Suzuki coupling at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position, and finally deprotection of the dioxolane to unveil the aldehyde for further derivatization, all without manual intervention.
Chemoenzymatic Cascades: Recent studies have demonstrated the synthesis of dioxolanes in continuous flow using combined chemo- and biocatalytic steps. rwth-aachen.de This opens the possibility of using enzymes in tandem with metal catalysts in a flow system to modify the this compound core, enhancing the sustainability and selectivity of the synthetic process.
Rational Design of Derivatives with Tailored Reactivity
The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry. nih.govnih.govunimi.it The title compound is an excellent starting point for creating derivatives with tailored biological activities and chemical properties. The dioxolane moiety is present in numerous bioactive natural products and pharmaceuticals, where it can influence solubility, metabolic stability, and target binding. researchgate.netresearchgate.net
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically replacing the halogen atoms with a diverse set of functional groups (e.g., amines, ethers, alkyl chains, heterocycles) can generate a library of analogues. These derivatives could be screened for various biological activities, including antibacterial, antifungal, or anticancer properties, as has been demonstrated for other novel 1,3-dioxolane derivatives. nih.gov
Bioisosteric Replacement: The polyhalogenated phenyl ring can serve as a bioisostere for other aromatic systems in known drug molecules. Its unique electronic and lipophilic profile may lead to improved pharmacological properties. For example, dioxolane derivatives have been investigated as modulators of P-glycoprotein to overcome multidrug resistance in cancer. nih.gov
Modulating Physicochemical Properties: The number and type of halogen atoms significantly impact properties like pKa and lipophilicity (LogP). Rational design can be used to fine-tune these parameters to optimize a derivative for a specific biological target or delivery system.
| Design Strategy | Target Property | Example Application |
| SAR Library Synthesis | Biological Activity | Screening for antibacterial or anticancer efficacy |
| Bioisosteric Replacement | Pharmacokinetics | Improving metabolic stability of a known drug scaffold |
| Halogen Modification | Physicochemical Profile | Tuning lipophilicity for enhanced cell permeability |
Advanced Computational Studies for Predictive Synthesis and Discovery
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules before they are synthesized in the lab, accelerating the discovery process. For this compound, advanced computational studies could provide invaluable insights.
Key computational approaches to be explored include:
Density Functional Theory (DFT): DFT calculations can be used to map the electron density of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. nih.gov This would guide the regioselective synthesis of derivatives and help explain experimentally observed reactivity. Computational studies are widely used to investigate the reactivity of polycyclic aromatic hydrocarbons and halogenated compounds. rsc.orgnih.gov
Reaction Mechanism and Barrier Height Prediction: Computational models can elucidate the mechanisms of potential transformations, such as the hydrolysis of the dioxolane ring or the oxidative addition step in cross-coupling reactions. semanticscholar.org The Activation Strain Model (ASM) can be employed to understand the energy barriers of potential reactions, allowing for the rational design of more efficient synthetic routes. researchgate.net
Virtual Screening and Docking: Once derivatives are designed (as in 8.3), their potential bioactivity can be assessed in silico. Molecular docking studies can predict how these molecules might bind to specific protein targets, helping to prioritize which compounds to synthesize for biological testing.
Expanding the Synthetic Scope of Polyhalogenated Dioxolane Derivatives in Emerging Fields
The unique combination of a polyhalogenated aromatic system and a latent aldehyde functional group makes this compound a valuable building block for applications beyond traditional organic synthesis. Future research should focus on leveraging its distinct features in emerging scientific fields.
Potential areas for expansion include:
Medicinal Chemistry: As discussed, the scaffold is highly relevant for drug discovery. The creation of diverse libraries from this starting material for high-throughput screening could lead to the identification of new leads for various diseases. princeton.edu The dioxolane ring itself is a key component in many clinically used drugs. researchgate.net
Materials Science: Polyhalogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The halogen atoms provide handles for polymerization or for tuning the electronic properties of the resulting materials. The aldehyde, revealed after deprotection, can be used for further conjugation or to anchor the molecule to a surface.
Chemical Biology: The aldehyde can be deprotected and used to conjugate the molecule to biomolecules, creating chemical probes to study biological processes. The polyhalogenated phenyl group can serve as a spectroscopic tag (e.g., for ¹⁹F NMR) or as a reactive handle for bioorthogonal chemistry.
By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component for innovation in synthesis, medicine, and materials science.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane with high purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed transacetalization between glycol derivatives and halogenated benzaldehyde precursors. For example, microwave-assisted synthesis (2–4 h at 25°C) under controlled conditions achieves yields >90% for analogous 1,3-dioxolane derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised to remove unreacted halobenzene or acetal byproducts. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the dioxolane ring protons (δ 4.8–5.2 ppm for acetal protons) and aromatic signals (split by halogen substituents). 19F NMR detects the ortho-fluorine substituent (δ -110 to -120 ppm) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 293–295 (M+ with Br/Cl isotopes) and fragmentation patterns (e.g., loss of dioxolane ring, m/z 163–165 for halogenated phenyl fragments) .
- IR Spectroscopy : Confirm acetal C-O-C stretching (~1120 cm⁻¹) and absence of carbonyl peaks (>1700 cm⁻¹) .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 0–6°C to prevent hydrolysis of the acetal ring or halogen displacement. Periodic purity checks via HPLC (C18 column, 70:30 MeCN:H2O) are recommended .
Advanced Research Questions
Q. How do the halogen substituents influence electronic properties and regioselectivity in further functionalization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine (ortho) and chlorine (meta) direct electrophilic substitution to the para position relative to bromine. Bromine’s steric bulk may hinder reactions at adjacent positions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites. Fukui indices identify nucleophilic/electrophilic regions .
- Experimental Validation : Perform Suzuki-Miyaura coupling to test bromine’s reactivity. Monitor regioselectivity via HPLC-MS .
Q. What strategies enable the incorporation of this compound into coordination complexes or polymers?
- Methodological Answer :
- Polymer Chemistry : Use the dioxolane ring as a cleavable linker in polyacetals. Initiate ring-opening polymerization with BF3·Et2O to form biodegradable polymers .
- Coordination Chemistry : React with transition metals (e.g., Pd, Cu) via halogen ligands. Characterize complexes using X-ray crystallography and cyclic voltammetry .
Q. How can computational methods predict the compound’s behavior in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Reactivity Prediction : Use molecular docking (AutoDock Vina) to model SNAr transition states. Calculate activation energies (ΔG‡) for reactions with amines/thiols .
- Solvent Effects : Simulate solvation with COSMO-RS to optimize solvent choice (e.g., DMF for polar aprotic conditions) .
Q. What are common synthetic byproducts, and how can they be resolved?
- Methodological Answer :
- Byproducts :
- Incomplete acetal formation: Detect via residual aldehyde peaks in IR/NMR.
- Halogen scrambling: Monitor using LC-MS isotopic patterns .
- Resolution : Optimize reaction stoichiometry (1:1.2 diol:halobenzaldehyde) and use scavengers (molecular sieves) to drive acetal formation .
Q. What role does the dioxolane moiety play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : The acetal ring increases lipophilicity (logP ~2.5) but is susceptible to acidic hydrolysis. Test stability in simulated gastric fluid (pH 1.2) and liver microsomes .
- Prodrug Potential : Evaluate release of active halogenated benzaldehyde metabolites in vitro (e.g., UV-Vis monitoring at 270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
